molecular formula C16H13ClN4O3S B2438543 (1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797887-66-1

(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2438543
CAS No.: 1797887-66-1
M. Wt: 376.82
InChI Key: PENFIBGOVZPRBC-UHFFFAOYSA-N
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Description

The compound “(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone” is a highly functionalized compound . It is part of the 1,2,3-triazole family, which is known for its myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of copper-catalyzed click reactions of azides with alkynes . A series of similar compounds have been successfully synthesized and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR can be used .


Chemical Reactions Analysis

The chemical reactions involving this compound often involve the 1,2,3-triazole ring system. This system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, the IR absorption spectra can provide information about the presence of certain functional groups . The 1H-NMR spectrum can provide information about the hydrogen atoms in the compound .

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocyclic Compounds

A study by Mistry and Desai (2006) on the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, highlights the efficient production of pharmacologically active compounds. These compounds were evaluated for their antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Mistry & Desai, 2006).

Huisgen 1,3-Dipolar Cycloaddition Catalysis

Another relevant study by Ozcubukcu et al. (2009) introduced a highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure. This catalyst facilitates reactions under mild conditions, potentially offering a pathway for synthesizing compounds with similar structures to the one , showcasing its utility in organic synthesis (Ozcubukcu et al., 2009).

Synthesis of Triazole Derivatives with Biological Activity

Research by Rajasekaran et al. (2006) on the synthesis of novel triazole derivatives demonstrates the importance of triazole compounds in pharmaceutical applications. These compounds were evaluated for their antibacterial, antifungal, and anticonvulsant activities, suggesting that similar triazole-containing compounds could have significant biological applications (Rajasekaran, Murugesan, & Anandarajagopal, 2006).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown significant α-glucosidase inhibition, anticancer, and antioxidant activities . They have also shown inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

While the safety and hazards of this specific compound are not available, similar compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), results in the lower toxicity of these compounds .

Future Directions

The future directions for this compound could involve further structural optimization for the design and development of more selective and potent anticancer molecules . Other potential directions could involve further exploration of its α-glucosidase inhibition, anticancer, and antioxidant activities .

Properties

IUPAC Name

2H-benzotriazol-5-yl-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3S/c17-11-2-4-12(5-3-11)25(23,24)13-8-21(9-13)16(22)10-1-6-14-15(7-10)19-20-18-14/h1-7,13H,8-9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENFIBGOVZPRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=NNN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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